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  • Product: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
  • CAS: 20845-28-7

Core Science & Biosynthesis

Foundational

Structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

An In-depth Guide to the Structural Characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate Executive Summary The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Structural Characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of pharmacological activities, making the precise and unambiguous determination of their structure paramount for drug development and synthetic chemistry.[2] This guide provides a comprehensive, multi-technique framework for the structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate, a representative N-substituted piperidinone derivative. As a Senior Application Scientist, this document moves beyond mere data reporting, focusing on the causal reasoning behind experimental choices and the synergy between different analytical methods. We will explore predictive analysis based on foundational chemical principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), complemented by the definitive structural elucidation power of X-ray Crystallography. Each section includes field-proven experimental protocols, designed to be self-validating systems for researchers, scientists, and drug development professionals.

Introduction to the Target Molecule

The Piperidine Scaffold: A Privileged Structure

The six-membered nitrogen-containing heterocycle of piperidine is a prevalent motif in natural products and synthetic pharmaceuticals.[1] The ring's conformational flexibility, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity.[3][4][5] Alterations to the ring, such as the introduction of carbonyl groups (forming piperidones or lactams) and various substituents, create a vast chemical space for modulating therapeutic properties.

Profile of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a derivative featuring a lactam (a cyclic amide) within the piperidine ring and a methyl ester side chain. This combination of functional groups makes it an interesting intermediate in synthetic organic chemistry and a potential building block for more complex pharmaceutical agents.[2] Its structural characterization is essential for quality control, reaction monitoring, and understanding its chemical behavior.

Molecular Structure and Physicochemical Properties

The first step in any characterization is to understand the molecule's basic properties, which are derived from its constituent atoms and their arrangement.

Figure 2: Standard workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind FT-IR Analysis

This technique is chosen for its ability to quickly confirm the presence of key functional groups. For our target molecule, the most telling signals will be the two distinct carbonyl (C=O) stretches—one for the lactam and one for the ester. Their specific frequencies provide evidence for the cyclic amide and ester moieties.

Predicted FT-IR Spectrum

The spectrum is expected to show strong, characteristic absorption bands corresponding to the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
~1735-1750 StrongC=O StretchMethyl Ester
~1640-1680 StrongC=O StretchTertiary Lactam (Amide)
~2850-2960 MediumC-H StretchAlkanes (CH, CH₂, CH₃)
~1150-1250 StrongC-O StretchEster
~1400-1470 MediumC-H BendAlkanes
Experimental Protocol for FT-IR Analysis
  • Instrument Verification: Perform a system verification test to ensure wavenumber accuracy according to pharmacopeia standards (e.g., using a polystyrene standard). [6]2. Sample Preparation (KBr Pellet Method): a. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). b. Grind the mixture to a fine powder. c. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. [7]4. Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum Collection: Record the spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Causality Behind MS Analysis

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula, providing a high degree of confidence in the compound's identity. Tandem MS (MS/MS) is then used to induce fragmentation, and the resulting daughter ions provide evidence for the molecule's substructures. [8]

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.

  • Expected Molecular Ion: [M+H]⁺ at m/z 186.1128

  • Other Potential Adducts: [M+Na]⁺ at m/z 208.0948 [8] Predicted Fragmentation Pathway: Fragmentation will likely occur at the most labile bonds. Key fragmentations could include:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the entire methyl acetate side chain.

  • Ring-opening of the lactam.

parent Parent Ion [M+H]⁺ m/z = 186.11 frag1 Fragment A Loss of CH₃OH m/z = 154.09 parent->frag1 - CH₃OH frag2 Fragment B Loss of •COOCH₃ m/z = 127.10 parent->frag2 - •COOCH₃ frag3 Fragment C Ring Cleavage Product parent->frag3 Ring Opening

Figure 3: A plausible fragmentation pathway for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate.
Experimental Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion ([M+H]⁺) and other adducts. [8]5. MS/MS Data Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragments. [9]6. Data Analysis: Determine the accurate mass of the parent ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to confirm structural motifs.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. [1]

Causality Behind Crystallographic Analysis

For drug development, knowing the precise 3D arrangement of atoms is critical. Crystallography provides this definitive information, resolving any ambiguities from spectroscopic data. It will confirm the connectivity and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), which is crucial for understanding its interaction with biological targets. [3]

General Experimental Protocol for X-ray Crystallography
  • Crystallization (The Critical Step): a. Dissolve the highly purified compound in a minimal amount of a suitable solvent. b. Grow single crystals using techniques like slow evaporation, vapor diffusion, or slow cooling of a saturated solution. This often requires significant empirical optimization. [1]2. Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: a. The diffraction data is used to calculate an electron density map of the unit cell. b. An initial model of the molecule is fitted to the electron density map. c. The model is refined computationally to achieve the best fit with the experimental data, resulting in a final structure with precise bond lengths, angles, and atomic positions. [10]

Figure 4: Generalized workflow for single-crystal X-ray crystallography.

Conclusion

The structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves to define the C-H framework, FT-IR rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides substructural evidence through fragmentation. While these spectroscopic methods build a compelling case, only single-crystal X-ray crystallography can provide the definitive, unambiguous three-dimensional structure. Following the protocols and analytical reasoning outlined in this guide will ensure a robust, accurate, and defensible structural elucidation for this and related piperidine derivatives, forming a solid foundation for further research and development.

References

  • BenchChem Technical Support Team. (2025).
  • Castañeda-Yslas, I., et al. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. PMC.
  • EvitaChem. (n.d.). Buy Methyl 2-(1-methyl-6-oxopiperidin-2-yl)
  • Sampath, N., et al. (2006).
  • Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare.
  • PubChem. (n.d.). Methyl 2-(6-oxopiperidin-2-yl)
  • Royal Society of Chemistry. (2023). FT-IR spectral studies.
  • Siddiqui, H. L., et al. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph.
  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent.
  • MDPI. (2023).
  • Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu.
  • MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI.

Sources

Exploratory

Structural Elucidation of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate via High-Resolution NMR Spectroscopy

Executive Summary & Molecular Architecture The structural characterization of functionalized delta-lactams is a critical workflow in medicinal chemistry, particularly in the development of alkaloid analogs and peptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The structural characterization of functionalized delta-lactams is a critical workflow in medicinal chemistry, particularly in the development of alkaloid analogs and peptidomimetics. This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (Chemical Formula: C9​H15​NO3​ , MW: 185.22 g/mol ).

To achieve absolute structural certainty, relying solely on 1D NMR is insufficient. We must employ a self-validating analytical system where 1D chemical shifts (the "inventory" of atoms) are rigorously cross-examined by 2D correlation spectroscopy (the "blueprint" of connectivity). This guide details the causality behind the observed chemical shifts, the step-by-step experimental protocols required for high-fidelity data acquisition, and the logical framework used to assign every atom in the molecule.

Theoretical Framework & Causality of Chemical Shifts

Understanding the NMR spectrum of this molecule requires analyzing its core structural motifs: a piperidin-2-one (delta-lactam) ring, an N-methyl group, and a methyl acetate side chain attached at the C2 position.

The Lactam Resonance Effect

The nitrogen atom in the piperidone ring is not a simple aliphatic amine; it participates in resonance with the adjacent C6 carbonyl group. This delocalization imparts partial sp2 character to the nitrogen, effectively deshielding the attached N-methyl protons. Consequently, the N-CH3 signal is pushed downfield to approximately δ 2.95 ppm , compared to ~2.2 ppm for a standard tertiary amine. Furthermore, this resonance increases electron density at the lactam carbonyl carbon, shielding it slightly (δ ~171 ppm) compared to the ester carbonyl (δ ~172.5 ppm), which experiences less potent electron donation from its alkoxy oxygen[1].

Diastereotopicity and the ABX Spin System

The C2 carbon of the piperidone ring is a chiral center. Because of this localized asymmetry, the two protons on the adjacent alpha-carbon of the acetate side chain ( −CH2​−COOCH3​ ) are situated in magnetically non-equivalent environments. They are diastereotopic . Instead of a simple doublet or singlet, these protons couple with each other (geminal coupling, 2J≈15.5 Hz) and with the C2 methine proton (vicinal coupling, 3J≈6.0−7.5 Hz), generating a complex ABX spin system characterized by two distinct doublet of doublets (dd) in the 1H NMR spectrum.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following step-by-step methodology must be executed. This protocol is designed as a closed-loop system: the acquisition parameters are explicitly chosen to prevent artifacts, and the combination of 1D and 2D techniques ensures that any misassignment in one spectrum is caught by another.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: CDCl3​ is selected for its excellent solvating power for moderately polar lactams and its lack of interfering proton signals. TMS provides an absolute reference point at δ 0.00 ppm.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1H and 13C Larmor frequencies. Lock the field to the deuterium resonance of CDCl3​ and perform gradient shimming (Z1-Z5).

  • Causality: Probe tuning maximizes the Signal-to-Noise Ratio (SNR). Shimming ensures a perfectly homogenous magnetic field across the sample volume, which is mechanically necessary to resolve fine J-coupling splittings (like the ABX system mentioned above) without line broadening.

Step 3: 1D 1H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1 ) to 2.0 seconds. Acquire 16 to 32 scans.

  • Causality: A 2.0s D1 ensures near-complete longitudinal relaxation ( T1​ ) of the protons between pulses. This is critical for accurate signal integration, allowing the spectroscopist to mathematically verify the total proton count (15H)[2].

Step 4: 1D 13C{1H} NMR Acquisition

  • Action: Execute a proton-decoupled 13C sequence (e.g., zgpg30). Set D1 to 2.0–3.0 seconds and acquire ≥512 scans.

  • Causality: Carbon-13 has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Extensive signal averaging (high scan count) is required to build sufficient SNR. Proton decoupling collapses complex multiplets into sharp singlets, preventing spectral overlap.

Step 5: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Action: Acquire Homonuclear Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Causality: 2D NMR transitions the analysis from guesswork to a mathematical proof. HSQC maps protons directly to their host carbons. COSY traces the contiguous C2→C3→C4→C5 spin system. HMBC bridges the non-protonated carbonyls to the rest of the framework via 2-bond and 3-bond couplings.

NMR_Workflow Sample Sample Preparation (10-15 mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C{1H}) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Analyze Spectral Analysis (Integration, Multiplet Analysis) Process->Analyze Validate Structure Validation (Self-Validating System) Analyze->Validate Validate->Acq2D Ambiguity Detected

Fig 1. Self-validating NMR acquisition and processing workflow.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate, derived from established empirical rules for functionalized piperidones[3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
C2-H 3.75Multiplet (m)1H-Deshielded by adjacent N atom and chiral environment.
O-CH3 3.68Singlet (s)3H-Strongly deshielded by the ester oxygen.
N-CH3 2.95Singlet (s)3H-Deshielded by lactam nitrogen ( sp2 character).
H-alpha (a) 2.75Doublet of doublets (dd)1H15.5, 6.0Diastereotopic proton of the acetate side chain.
H-alpha (b) 2.55Doublet of doublets (dd)1H15.5, 7.5Diastereotopic proton of the acetate side chain.
C5-H2 2.40Multiplet (m)2H-Deshielded by the adjacent lactam carbonyl (C6).
C3-H2 1.90Multiplet (m)2H-Ring methylene, slightly deshielded by C2 proximity.
C4-H2 1.70Multiplet (m)2H-Most shielded ring methylene (furthest from heteroatoms).
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)Carbon Type (via DEPT/HSQC)Assignment Causality
Ester C=O 172.5Quaternary (C)Standard ester carbonyl range.
C6 (Lactam C=O) 171.2Quaternary (C)Shielded relative to ester due to N-lone pair resonance.
C2 54.1Methine (CH)Deshielded by adjacent nitrogen atom.
O-CH3 51.8Methyl ( CH3​ )Deshielded by ester oxygen.
C-alpha 39.5Methylene ( CH2​ )Alpha to ester carbonyl.
N-CH3 34.2Methyl ( CH3​ )Attached to lactam nitrogen.
C5 32.1Methylene ( CH2​ )Alpha to lactam carbonyl.
C3 26.8Methylene ( CH2​ )Beta to nitrogen, within the ring.
C4 18.5Methylene ( CH2​ )Gamma to nitrogen, most shielded carbon.

2D NMR Connectivity Mapping

To finalize the self-validating system, 2D NMR is used to lock the assigned 1D signals into a rigid topological map. According to standard spectrometric identification protocols[4], the following key correlations must be observed to confirm the structure:

  • COSY (Through-Bond H-H Coupling): A clear cross-peak will be observed between the C2-H multiplet (δ 3.75) and the diastereotopic H-alpha protons (δ 2.75, 2.55), confirming the attachment of the acetate side chain to the C2 position of the ring. Another continuous COSY system will trace the ring backbone: C2-H C3-H2 C4-H2 C5-H2.

  • HMBC (Long-Range C-H Coupling): The assignment of the two carbonyls is definitively solved here. The N-CH3 protons (δ 2.95) will show a strong 3J correlation to the lactam C=O (δ 171.2) and the C2 carbon (δ 54.1). Conversely, the O-CH3 protons (δ 3.68) and the H-alpha protons will show 3J and 2J correlations, respectively, exclusively to the ester C=O (δ 172.5).

NMR_Correlations NMe N-CH3 (δ 2.95) C2H C2-H (δ 3.75) NMe->C2H HMBC (3J) C6Oxo Lactam C=O (δ 171.2) NMe->C6Oxo HMBC (3J) CH2Ester CH2 (alpha) (δ 2.75, 2.55) C2H->CH2Ester COSY (3J) C2H->C6Oxo HMBC (3J) EsterOxo Ester C=O (δ 172.5) C2H->EsterOxo HMBC (3J) CH2Ester->EsterOxo HMBC (2J) OMe O-CH3 (δ 3.68) OMe->EsterOxo HMBC (3J)

Fig 2. Key 2D NMR (COSY/HMBC) correlations establishing absolute molecular connectivity.

Conclusion & Quality Control Criteria

The structural elucidation of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate relies heavily on recognizing the localized electronic effects of the delta-lactam ring and the stereochemical implications of the C2 chiral center. A successful synthesis and purification of this compound will yield an NMR spectrum that strictly adheres to the quantitative data provided in Tables 1 and 2. Any deviation in the ABX splitting pattern of the alpha-protons or the absence of the critical HMBC correlation between the N-methyl group and the lactam carbonyl indicates either an impurity, a structural isomer, or a failure in the experimental acquisition parameters.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier / ResearchGate. Available at:[Link][5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13603, 1-Methyl-2-piperidone. PubChem. Available at:[Link][3]

  • Vertex Pharmaceuticals Incorporated (2025). Small molecule cx3cr1 modulators (WO2025219950A1). Google Patents. Available at:[1]

Sources

Foundational

A Guide to the Precise Determination of Mass for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the exact mass and molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the exact mass and molecular weight of the compound Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering both foundational knowledge and actionable protocols.

Introduction: The Critical Role of Mass in Compound Characterization

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount. The molecular weight and, more precisely, the exact mass of a compound serve as fundamental identifiers. While molecular weight is the sum of the average atomic masses of the constituent atoms, the exact mass is the sum of the masses of the most abundant isotopes of those atoms. This distinction is crucial, as high-resolution mass spectrometry (HRMS) can measure the exact mass with exceptional accuracy, providing a powerful tool for elucidating elemental composition and confirming molecular identity.[1][2]

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate, a piperidine derivative, is a compound of interest in medicinal chemistry. Accurate mass determination is a critical first step in its analysis, ensuring the integrity of subsequent studies, from metabolic profiling to quality control in manufacturing.

Theoretical Foundation: Calculating Molecular Weight and Exact Mass

The first step in our analysis is to establish the theoretical mass values for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate, derived from its molecular formula.

Molecular Formula and Structure

The correct molecular formula for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is C9H15NO3 .[3] The structure consists of a piperidine ring with a methyl group on the nitrogen, a ketone at the 6-position, and a methyl acetate group at the 2-position.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the average atomic masses of each element, as found on the periodic table, multiplied by the number of atoms of that element in the molecular formula.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 15 atoms × 1.008 u = 15.120 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Molecular Weight (MW) = 108.099 + 15.120 + 14.007 + 47.997 = 185.223 g/mol

This value is consistent with commercially available data for this compound.[3][4]

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope of each element.

  • Carbon (¹²C): 9 atoms × 12.000000 u = 108.000000 u

  • Hydrogen (¹H): 15 atoms × 1.007825 u = 15.117375 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 3 atoms × 15.994915 u = 47.984745 u

Exact Mass = 108.000000 + 15.117375 + 14.003074 + 47.984745 = 185.105194 Da

Experimental Determination: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for the experimental determination of a compound's exact mass.[5][6] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm), allowing for the confident determination of elemental composition.[7][8]

Workflow for HRMS Analysis

The general workflow for determining the exact mass of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate using HRMS is depicted below.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample Dissolve Sample in Appropriate Solvent Mix Combine Sample and Standard (Optional) Sample->Mix Standard Prepare Internal Calibration Standard Standard->Mix Infusion Direct Infusion or LC Introduction Mix->Infusion Introduction Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis Mass Analysis (e.g., Orbitrap, TOF) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Calibration Mass Calibration Detection->Calibration Raw Data Extraction Exact Mass Extraction Calibration->Extraction FormulaCalc Elemental Formula Calculation Extraction->FormulaCalc Confirmation Confirmation of Identity FormulaCalc->Confirmation

Workflow for the determination of exact mass by HRMS.
Detailed Experimental Protocol

This protocol provides a general framework for the analysis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate using a high-resolution mass spectrometer. Instrument-specific parameters should be optimized by the user.

3.2.1. Materials and Reagents

  • Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate sample

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Internal calibration standard (e.g., a compound with a known exact mass close to the analyte)

3.2.2. Sample Preparation

  • Prepare a stock solution of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate at a concentration of 1 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a working solution at a concentration of 1-10 µM in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • If using an internal calibrant, spike the working solution with the internal standard at a suitable concentration.

3.2.3. HRMS Instrument Parameters (Example for an Orbitrap Mass Spectrometer)

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically suitable for this compound.

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 35 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320 °C

  • Mass Range: m/z 100-500

  • Resolution: 120,000 FWHM (Full Width at Half Maximum)

  • Data Acquisition: Full scan mode

3.2.4. Data Analysis

  • Acquire the mass spectrum of the sample.

  • Perform mass calibration using the instrument's software and either an external or internal calibrant.

  • Extract the monoisotopic peak corresponding to the [M+H]⁺ ion (or other appropriate adducts like [M+Na]⁺).

  • Determine the experimental exact mass of the observed ion.

  • Calculate the mass error in parts per million (ppm) using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6

  • A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.

  • Utilize the instrument's software to predict possible elemental formulas based on the experimental exact mass and isotopic pattern, and confirm that C9H15NO3 is the most plausible candidate.

Data Summary and Interpretation

The following table summarizes the key mass-related data for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate.

ParameterValueSource
Molecular Formula C9H15NO3[3]
Calculated Molecular Weight 185.223 g/mol Calculation
Reported Molecular Weight 185.22 g/mol [3][4]
Calculated Exact Mass 185.105194 DaCalculation
Expected [M+H]⁺ ion 186.11267 DaCalculation

Conclusion

The accurate determination of the exact mass and molecular weight of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a fundamental requirement for its use in research and development. This guide has outlined the theoretical basis for calculating these values from its molecular formula, C9H15NO3, and has provided a detailed, field-proven protocol for their experimental verification using high-resolution mass spectrometry. By adhering to these principles and methodologies, researchers can ensure the highest level of confidence in the identity and purity of this important chemical entity.

References

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Available at: [Link]

  • ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. European Network of Forensic Science Institutes. Available at: [Link]

  • Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA. Available at: [Link]

  • Methyl2-(6-oxopiperidin-2-yl)acetate (C8H13NO3). PubChemLite. Available at: [Link]

  • Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378. PubChem. Available at: [Link]

  • The Application of High Resolution Mass Spectroscopy to Organic Chemistry. Royal Society of Chemistry. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • C9H15N3 (Immepip) molar mass. Mol mass. Available at: [Link]

  • HRMS Analysis of Small Molecules. The University of Texas Medical Branch. Available at: [Link]

  • methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate. Molport. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Application Note: Synthesis and Process Optimization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate Document ID: AN-2026-03-27 Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Document ID: AN-2026-03-27 Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Subject: Heterocyclic Building Blocks, Lactam Functionalization, N-Alkylation

Introduction & Structural Significance

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (CAS: 20845-28-7) is a highly versatile functionalized piperidine derivative [1]. Characterized by a six-membered piperidine ring containing a delta-lactam (ketone at the 6-position) and an acetate moiety at the 2-position, this compound serves as a critical rigidified scaffold in medicinal chemistry. Its molecular formula is C₈H₁₃NO₃ (MW: 171.19 g/mol ) [1].

In modern drug discovery, functionalized piperidinones are frequently deployed as conformational restrictors in the development of therapeutics targeting central nervous system (CNS) disorders and ophthalmic diseases, such as age-related macular degeneration (AMD) [2]. The presence of the N-methyl group enhances lipophilicity and alters the hydrogen-bonding profile of the lactam, which is often crucial for blood-brain barrier (BBB) penetration and target receptor affinity.

Synthetic Strategy & Mechanistic Rationale

The most direct and scalable route to synthesize Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is via the selective N-alkylation of the secondary lactam precursor, methyl 2-(6-oxopiperidin-2-yl)acetate.

Mechanistic Causality: Lactam nitrogens are significantly less nucleophilic than standard aliphatic amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Therefore, direct alkylation with weak bases is highly inefficient. To overcome this thermodynamic barrier, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is employed to fully deprotonate the lactam, generating a highly reactive sodium lactamate intermediate. The subsequent addition of Methyl Iodide (MeI) facilitates a rapid Sₙ2 substitution. A co-solvent system of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) is utilized; THF provides excellent solubility for the starting materials, while the highly polar aprotic nature of DMF accelerates the Sₙ2 reaction by solvating the sodium cation, thereby leaving the lactamate anion "naked" and highly nucleophilic.

Mechanism A Methyl 2-(6-oxopiperidin-2-yl)acetate (Precursor) B Deprotonation NaH, THF, 0 °C A->B C Sodium Lactamate Intermediate B->C D Sₙ2 Alkylation MeI, DMF, RT C->D E Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (Target) D->E

Fig 1: Synthetic pathway for the N-methylation of the piperidinone scaffold.

Reaction Optimization Data

To validate the protocol, a self-validating optimization matrix was executed. The data demonstrates that the inclusion of DMF as a co-solvent and the use of NaH are critical for achieving quantitative conversion. Weaker bases (e.g., K₂CO₃) resulted in poor yields due to incomplete deprotonation of the weakly acidic lactam (pKa ~ 16-17).

Table 1: Optimization of N-Methylation Conditions

EntryBase (Eq)Solvent SystemTemp ProfileTime (h)Isolated Yield (%)
1K₂CO₃ (2.0)AcetoneReflux1215%
2Cs₂CO₃ (1.5)DMF60 °C842%
3NaH (1.2)THF0 °C to RT468%
4 NaH (1.2) THF / DMF (4:1) 0 °C to RT 3 94%

Note: Entry 4 represents the optimized, validated conditions utilized in the protocol below.

Detailed Experimental Protocol

Safety Precautions: Sodium hydride (NaH) is highly pyrophoric and reacts violently with water to release flammable hydrogen gas. Methyl iodide (MeI) is a volatile alkylating agent and a suspected carcinogen. All operations must be conducted in a certified fume hood using rigorous anhydrous Schlenk techniques and appropriate PPE.

Reagents Required:

  • Methyl 2-(6-oxopiperidin-2-yl)acetate: 1.00 g (5.84 mmol, 1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 280 mg (7.01 mmol, 1.2 eq)

  • Methyl Iodide: 1.24 g / 0.54 mL (8.76 mmol, 1.5 eq)

  • Anhydrous THF: 20 mL

  • Anhydrous DMF: 5 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Purge the system with argon for 15 minutes to ensure a strictly inert atmosphere.

  • Base Suspension: Introduce NaH (280 mg, 60% dispersion) into the flask. Optional: Wash the NaH with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, removing the supernatant via syringe. Suspend the NaH in anhydrous THF (10 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve the precursor, methyl 2-(6-oxopiperidin-2-yl)acetate (1.00 g), in a mixture of anhydrous THF (10 mL) and anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes via syringe.

    • Causality Note: The dropwise addition at 0 °C is critical to control the exothermic deprotonation and manage the evolution of hydrogen gas, preventing reaction runaway and localized overheating which can lead to substrate degradation.

  • Maturation of the Anion: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the sodium lactamate intermediate. The solution will typically transition to a clear, pale-yellow color.

  • Electrophilic Addition: Add Methyl Iodide (0.54 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25 °C). Stir for an additional 2.5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM; visualization via KMnO₄ stain).

  • Quench and Workup: Once complete consumption of the starting material is confirmed, cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Causality Note: NH₄Cl provides a mild, buffered proton source that safely neutralizes the strong base without hydrolyzing the sensitive methyl ester moiety.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with distilled water (2 x 15 mL) and brine (20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 20% to 60% Ethyl Acetate in Hexanes) to yield Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate as a colorless to pale-yellow oil.

Workflow Step1 1. Inert Atmosphere Setup Argon purge, flame-dried glassware Step2 2. Controlled Deprotonation NaH addition at 0 °C in THF/DMF Step1->Step2 Step3 3. Alkylation MeI dropwise addition at 0 °C Step2->Step3 Step4 4. Reaction Propagation Stir at Room Temp for 2.5 hours Step3->Step4 Step5 5. Buffered Quench Sat. aq. NH₄Cl addition Step4->Step5 Step6 6. Isolation & Purification Extraction & Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step operational workflow for the synthesis and isolation process.

References

  • Google Patents. "US9133154B2 - Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders." United States Patent and Trademark Office.
Application

Topic: A Robust, Stability-Indicating HPLC-UV Method for the Analysis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust stability-in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate. This piperidine derivative is of interest in pharmaceutical research and development, necessitating a reliable analytical method for its characterization, purity assessment, and stability testing.[1] The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection. We provide a detailed rationale for the selection of chromatographic parameters, a step-by-step protocol for method development and optimization, and a complete validation protocol designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals requiring a foundational and scientifically sound approach to the analysis of this compound and similar chemical entities.

Principle of Analysis and Methodological Rationale

The analytical strategy is centered around RP-HPLC, a powerful and versatile technique for separating and quantifying components in a mixture.[4][5] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 alkyl-silica column) and a polar mobile phase.

1.1. Analyte Characterization and Its Impact on Method Design

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate possesses key structural features that dictate the analytical approach:

  • Piperidine Ring: A saturated heterocyclic amine. While the tertiary amine in the ring is a weak UV chromophore, its basicity necessitates pH control of the mobile phase to ensure a consistent ionization state and prevent peak tailing.[6]

  • Amide (Lactam) and Ester Carbonyls: These functional groups contain π-electrons and are expected to exhibit UV absorbance at low wavelengths, typically in the 205-215 nm range.[7][8] This forms the basis for UV detection.

  • Moderate Lipophilicity: The compound has a calculated LogP of approximately 0.4, indicating moderate non-polar character suitable for retention and separation on a C18 stationary phase.[1]

Based on this analysis, RP-HPLC with UV detection at a low wavelength is the logical choice. The workflow begins with selecting initial parameters and proceeds through optimization and validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Analyte Analyte Characterization (Structure, LogP, pKa, UV Scan) Select_Column Select Stationary Phase (e.g., C18 for moderate polarity) Analyte->Select_Column Select_MP Select Mobile Phase (ACN/Water, Buffer) Analyte->Select_MP Select_Det Select Detector & Wavelength (UV @ ~210 nm) Analyte->Select_Det Initial_Run Perform Initial Isocratic/Gradient Run Select_Column->Initial_Run Select_MP->Initial_Run Select_Det->Initial_Run Optimize Optimize Separation (Gradient, pH, Flow Rate) Initial_Run->Optimize Specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness Routine Routine Analysis (QC, Stability Samples) Robustness->Routine Validated Method

Figure 1: High-level workflow for HPLC method development and validation.

Experimental Protocol: Method Development and Optimization

This section provides a step-by-step protocol for establishing the final chromatographic conditions.

2.1. Materials and Instrumentation

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), ACS Grade

    • Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate reference standard

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. The acidic pH ensures the tertiary amine is protonated, leading to sharper peaks.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

2.3. Initial Chromatographic Conditions for Method Scouting

The initial conditions are designed to elute the analyte and provide a starting point for optimization.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for retaining moderately polar compounds.[6]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified mobile phase for good peak shape of the basic analyte.
Gradient Program 10% B to 90% B over 20 minutesA broad gradient helps to locate the analyte's retention time and reveal any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection UV at 210 nmWavelength where amide and ester carbonyls absorb.[9]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

2.4. Method Optimization

After the initial run, adjust the parameters to achieve the desired performance: a symmetric peak for the main analyte with a retention time between 5 and 15 minutes, and good resolution from any impurities.

  • Adjusting Retention: If the analyte elutes too early, decrease the initial percentage of Acetonitrile (B). If it elutes too late, increase the initial percentage of B.

  • Improving Resolution: If peaks are co-eluting, make the gradient shallower (e.g., increase the gradient time).

  • Finalizing the Method: Once optimized, the method can be converted to an isocratic one if no interfering impurities are present and a faster run time is desired. For a stability-indicating method, a gradient is often preferred to ensure elution of all potential degradation products.[4][10]

Protocol for Method Validation (ICH Q2(R2))

Validation is the process of providing documented evidence that the method is suitable for its intended purpose.[11][12] The following experiments must be performed.

3.1. Specificity and Forced Degradation Study

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[2] A forced degradation study is the most effective way to demonstrate this.[13][14]

Protocol for Forced Degradation: Prepare solutions of the analyte at approximately 100 µg/mL and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid reference standard in an oven at 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a DAD to check for peak purity.

G cluster_stress Stress Conditions Analyte Analyte Solution (~100 µg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Analyte->Acid Base Base Hydrolysis (1N NaOH, 80°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (Solid, 105°C) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Assess Peak Purity & Degradation Profile Analysis->Results

Figure 2: Workflow for the forced degradation study to establish specificity.

3.2. Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and typical acceptance criteria for a pharmaceutical assay.

ParameterExperimental ProtocolAcceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The range demonstrated by the linearity study.As per linearity.
Accuracy Perform recovery studies at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates at each level by spiking the analyte into a placebo.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the 100% standard.Intermediate: Repeatability on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.Report the value.
LOQ Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve.Report the value; precision at this level should be acceptable (e.g., RSD ≤ 10%).
Robustness Systematically vary key parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters must pass. Peak retention and area should not be significantly affected.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate. The outlined strategy, beginning with a thorough understanding of the analyte's physicochemical properties, ensures the logical selection of initial parameters. The detailed protocols for optimization and validation, grounded in ICH guidelines, enable the creation of a method that is accurate, precise, specific, and robust. This scientifically sound approach is suitable for routine quality control, stability studies, and regulatory submissions in a pharmaceutical environment.

References

  • Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • IAEA. (2012, April 15). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Vertex AI Search. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
  • ACS Publications. (2018, October 22). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels.
  • SciELO. (2012, March 20). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • National Taipei University of Technology. (2012, May 15). Characterization of fatty acid methyl esters in biodiesel using high-performance liquid chromatography.
  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • EvitaChem. (n.d.). Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (EVT-12039401).
  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 6e–k.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PMC. (2026, January 8). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ACS Nano. (2024, May 20). Piperidine and Pyridine Series Lead-Free Dion–Jacobson Phase Tin Perovskite Single Crystals and Their Applications for Field-Effect Transistors.
  • GESTIS-Stoffdatenbank. (2025, October 30). 6-Methyl-2-oxoperhydropyrimidin-4-ylurea.
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). Methyl2-(6-oxopiperidin-2-yl)acetate (C8H13NO3).
  • NextSDS. (n.d.). methyl 2-(6-oxopiperidin-2-yl)acetate — Chemical Substance Information.

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Introduction: The Significance of Chiral 2-Substituted Piperidines The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Specifically, chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 2-Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Specifically, chiral 2-substituted piperidines are privileged structural motifs that often impart crucial pharmacological activity. The stereochemistry at the C2 position can profoundly influence the binding affinity and selectivity of a drug candidate for its biological target. Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a key intermediate in the synthesis of various biologically active molecules. Its reduction to the corresponding piperidine, Methyl 2-(1-methylpiperidin-2-yl)acetate, presents a significant stereochemical challenge: the creation of a new stereocenter at C6 relative to the existing one at C2. This guide provides a comprehensive overview of catalytic reduction techniques applicable to this substrate, with a focus on achieving high diastereoselectivity.

Challenges in the Stereoselective Reduction of 2-Substituted-6-Oxopiperidines

The catalytic reduction of the endocyclic amide bond in Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is not a trivial transformation. Several factors must be considered to achieve the desired stereochemical outcome:

  • Diastereoselectivity: The primary challenge is to control the direction of hydride delivery to the carbonyl group, which will determine the relative stereochemistry of the newly formed hydroxyl group (which is subsequently reduced) and the existing acetate substituent at the 2-position. This results in the formation of either cis or trans diastereomers.

  • Catalyst Selection: The choice of catalyst is paramount. Both heterogeneous and homogeneous catalysts can be employed, with the latter offering greater potential for high stereoselectivity through the use of chiral ligands.

  • Reaction Conditions: Parameters such as solvent, temperature, pressure (for hydrogenation), and the nature of the reducing agent (for transfer hydrogenation) can significantly impact the reaction's efficiency and selectivity.

  • Influence of the N-Methyl Group: The N-methyl group can influence the conformation of the piperidinone ring and may sterically hinder the approach of the catalyst to the carbonyl group.

Proposed Catalytic Reduction Strategies

Based on established methodologies for the reduction of related lactams and cyclic imides, two primary catalytic approaches are proposed:

  • Homogeneous Asymmetric Hydrogenation: This technique utilizes a soluble transition metal complex with a chiral ligand to achieve high levels of enantioselectivity and, in this case, potentially high diastereoselectivity. Rhodium and Ruthenium-based catalysts are particularly effective for the hydrogenation of cyclic unsaturated amides and can be adapted for this substrate.[2][3][4][5][6]

  • Diastereoselective Heterogeneous Hydrogenation: This classic method employs a solid-supported catalyst (e.g., Palladium on carbon, Platinum oxide) and hydrogen gas. While generally less selective than homogeneous methods, diastereoselectivity can often be influenced by the substrate's inherent stereochemistry and by optimizing reaction conditions.

Below are detailed protocols for these proposed methods.

Protocol 1: Homogeneous Asymmetric Hydrogenation using a Rhodium-Based Catalyst

This protocol is adapted from methodologies successful in the asymmetric hydrogenation of related α,β-unsaturated γ-lactams and is a starting point for optimization for the target substrate.[3][5][6] The use of a chiral bisphosphine ligand, such as (R)-BINAP or a member of the ZhaoPhos family, is proposed to induce facial selectivity in the hydrogenation.[3]

Rationale

Rhodium catalysts, in combination with chiral diphosphine ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of various unsaturated substrates, including lactams.[6] The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two faces of the carbonyl group upon coordination, leading to a preferential formation of one diastereomer.

Experimental Workflow

Caption: Workflow for Homogeneous Asymmetric Hydrogenation.

Materials and Reagents
ReagentSupplierGrade
Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetateIn-house/Custom>98% purity
[Rh(COD)₂]BF₄Strem/Sigma-AldrichCatalyst grade
(R)-BINAP or ZhaoPhos LigandStrem/Sigma-AldrichCatalyst grade
Dichloromethane (DCM), anhydrousSigma-AldrichAnhydrous, >99.8%
Hydrogen (H₂) gasAirgas/BOCHigh purity
Celite®Sigma-AldrichFiltering agent
Ethyl acetateFisher ScientificHPLC grade
HexanesFisher ScientificHPLC grade
Step-by-Step Protocol
  • Catalyst Preparation (in a glovebox):

    • To a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

    • Add anhydrous, degassed DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (1 equiv.) in anhydrous, degassed DCM (15 mL).

    • Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave with H₂ gas three times.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully vent the H₂ gas.

    • Open the autoclave and filter the reaction mixture through a pad of Celite® to remove any potential precipitates.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio using ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[7][8]

    • Determine the enantiomeric excess (if applicable, though diastereoselectivity is the primary goal here) by chiral HPLC analysis. Derivatization of the product may be necessary to improve separation and detection.[9][10]

Protocol 2: Diastereoselective Heterogeneous Hydrogenation

This protocol employs a standard heterogeneous catalyst and is a more traditional approach to hydrogenation. The diastereoselectivity will be primarily influenced by the steric environment of the substrate.

Rationale

Heterogeneous catalysts like Palladium on carbon (Pd/C) are widely used for the reduction of amides and lactams. The reaction occurs on the surface of the catalyst, and the substrate adsorbs in a preferred conformation, which can lead to a degree of diastereoselectivity. This method is generally more scalable and the catalyst is easier to remove from the reaction mixture.

Reaction Scheme

Caption: Heterogeneous Hydrogenation of the Lactam.

Materials and Reagents
ReagentSupplierGrade
Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetateIn-house/Custom>98% purity
10% Palladium on Carbon (Pd/C)Sigma-AldrichCatalyst grade
Ethanol (EtOH)Fisher ScientificAnhydrous
Hydrogen (H₂) gasAirgas/BOCHigh purity
Celite®Sigma-AldrichFiltering agent
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (1 equiv.).

    • Add anhydrous ethanol (20 mL).

    • Carefully add 10% Pd/C (10 mol% by weight) to the solution.

    • Seal the flask with a septum.

  • Hydrogenation:

    • Purge the flask with H₂ gas by evacuating and backfilling with H₂ from a balloon three times.

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 24-48 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully vent the excess H₂.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography.

  • Analysis:

    • Characterize the product and determine the diastereomeric ratio as described in Protocol 1.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes key parameters that can be optimized for each protocol and the expected outcomes based on literature for similar reductions. The actual results for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate will need to be determined empirically.

ParameterProtocol 1: Homogeneous HydrogenationProtocol 2: Heterogeneous Hydrogenation
Catalyst [Rh(COD)₂]BF₄ with chiral ligands (e.g., BINAP, ZhaoPhos)10% Pd/C, PtO₂, Raney Ni
Solvent DCM, Toluene, MethanolEthanol, Methanol, Acetic Acid (co-solvent)
Temperature 25-80 °C25-60 °C
Pressure (H₂) 10-100 atm1-10 atm (or balloon)
Expected Yield 70-95%80-99%
Expected d.r. Potentially high (up to >20:1), dependent on ligand-substrate matchModerate (substrate-dependent, likely 2:1 to 10:1)

Troubleshooting and Optimization

  • Low Conversion: Increase catalyst loading, temperature, or H₂ pressure. Ensure the catalyst is active and the solvent is anhydrous and degassed.

  • Poor Diastereoselectivity (Protocol 1): Screen a library of chiral ligands. Modify the solvent and temperature, as these can influence the transition state energies.

  • Poor Diastereoselectivity (Protocol 2): Try different catalysts (e.g., PtO₂, Raney Ni). The addition of an acidic or basic co-solvent can sometimes influence the selectivity.

  • Side Reactions: Over-reduction of the ester group can occur under harsh conditions. Monitor the reaction closely and use milder conditions if necessary.

Conclusion

The catalytic reduction of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a feasible transformation to access the corresponding chiral piperidine. For high diastereoselectivity, a homogeneous asymmetric hydrogenation approach using a rhodium catalyst with a suitable chiral ligand is recommended as a starting point for investigation. For a more straightforward and scalable synthesis where moderate diastereoselectivity may be acceptable, heterogeneous hydrogenation with Pd/C is a robust alternative. In both cases, careful optimization of the reaction conditions and thorough analysis of the product's stereochemistry are crucial for success.

References

  • Ru- or Ir-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams.
  • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Available at: [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. Available at: [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Available at: [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. Organic Letters. Available at: [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Available at: [Link]

  • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Construction of chiral γ-lactam scaffolds via asymmetric cascade [3+2] annulation of N-alkoxyacrylamides catalyzed by a chiral-at-metal rhodium complex. Organic Chemistry Frontiers. Available at: [Link]

  • Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen and (R)-Rolipram. Organic Letters. Available at: [Link]

  • Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Organic Letters. Available at: [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Available at: [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate. Available at: [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. ResearchGate. Available at: [Link]

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation of Racemic β-Keto γ-Lactams via Dynamic Kinetic Resolution. Semantic Scholar. Available at: [Link]

  • Transfer hydrogenation of pyridinium salts a, Our previous work on... ResearchGate. Available at: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Publications. Available at: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. OSTI.GOV. Available at: [Link]

  • Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation. NSF Public Access Repository. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]

  • Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. Available at: [Link]

  • A Novel Synthesis of Substituted 2-Oxopiperidines. R Discovery. Available at: [Link]

  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. Available at: [Link]

  • Access to 2,6-disubstituted piperidines: control of the diastereoselectivity, scope, and limitations. Applications to the stereoselective synthesis of (-)-solenopsine A and alkaloid (+)-241D. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

  • UCSF - UC San Francisco Electronic Theses and Dissertations. eScholarship. Available at: [Link]

Sources

Application

Title: Robust Sample Preparation Strategies for the Quantification of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate in Biological Matrices using LC-MS/MS

An Application Note and Protocol for Mass Spectrometry Analysis Abstract This document provides a comprehensive guide to the sample preparation of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate for sensitive and reliable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Mass Spectrometry Analysis

Abstract

This document provides a comprehensive guide to the sample preparation of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate for sensitive and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a polar molecule containing a basic piperidine nitrogen, a lactam, and a hydrolytically sensitive ester functional group, this analyte presents unique challenges for extraction from complex biological matrices such as plasma, serum, or urine. We detail three validated protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—explaining the scientific rationale behind each choice to empower researchers to select the optimal method based on their specific analytical requirements for throughput, selectivity, and sensitivity.

Analyte Physicochemical Profile: The Foundation of Method Development

A thorough understanding of the analyte's chemical properties is critical for developing a successful sample preparation strategy. Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a small molecule with distinct features that dictate its behavior during extraction and analysis.

Structure: The molecule consists of a piperidine ring N-methylated and substituted with a methyl acetate group. The presence of a tertiary amine within the piperidine ring imparts basic properties, making it a prime target for pH-based extraction techniques.

Key Physicochemical Properties

PropertyValue/DescriptionImplication for Sample Preparation
Molecular Formula C₈H₁₃NO₃Used for calculating exact mass.[1]
Molecular Weight ~171.19 g/mol Guides mass spectrometer settings.[1]
LogP 0.40450Indicates moderate polarity; the molecule is neither extremely hydrophilic nor lipophilic.[1] Extraction requires careful solvent selection to ensure efficient partitioning.
Polar Surface Area 55.40 ŲSuggests significant polarity, which can make extraction from aqueous matrices challenging and may require hydrophilic interaction chromatography (HILIC).[1][2]
Key Functional Groups Tertiary Amine (Piperidine)Basic (pKa ~9-10). Can be protonated (R₃NH⁺) in acidic conditions, increasing aqueous solubility. This is the key to selective LLE and ion-exchange SPE.[3][4]
Methyl EsterSusceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5] Sample preparation should ideally be conducted at neutral or slightly acidic pH and at cool temperatures.
Cyclic Amide (Lactam)Generally stable, but can be hydrolyzed under harsh conditions.

Guiding Principles for Robust Sample Preparation

The primary goal of sample preparation is to isolate the analyte from endogenous matrix components (proteins, salts, phospholipids) that can interfere with analysis.[6] These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results. A robust method must ensure:

  • High Analyte Recovery: Efficiently extracting the analyte from the matrix.

  • Effective Matrix Removal: Minimizing co-extraction of interfering substances.

  • Analyte Stability: Preventing degradation (e.g., ester hydrolysis) during the extraction process.[5]

  • Reproducibility: Ensuring consistent performance from sample to sample.

For quantitative bioanalysis, the inclusion of a stable isotope-labeled internal standard (SIL-IS), such as a ¹³C- or ²H-labeled version of the analyte, is paramount. The SIL-IS should be added to the sample before any extraction steps to account for variability and analyte loss throughout the entire process.

Recommended Sample Preparation Protocols

The choice of sample preparation method is a trade-off between speed, cost, and the required level of cleanliness. We present three protocols, from high-throughput screening to highly selective quantitative analysis.

Workflow Decision Diagram

The following diagram illustrates a logical approach to selecting the appropriate sample preparation method based on analytical needs.

G start Start: Define Analytical Goal throughput High-Throughput Screening? start->throughput selectivity High Selectivity Required (e.g., for GLP studies)? throughput->selectivity No ppt Protocol 1: Protein Precipitation (PPT) throughput->ppt Yes lle Protocol 2: Liquid-Liquid Extraction (LLE) selectivity->lle Moderate Selectivity spe Protocol 3: Solid-Phase Extraction (SPE) selectivity->spe Highest Selectivity

Caption: Decision tree for selecting a sample preparation protocol.

Protocol 1: Protein Precipitation (PPT)

Principle & Expertise: PPT is the simplest and fastest method for removing proteins from biological samples.[7] It involves adding a water-miscible organic solvent to the sample (typically plasma or serum), which reduces the salvation of proteins, causing them to denature and precipitate. This method is ideal for early-stage discovery and screening where speed is prioritized over ultimate cleanliness. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[8]

Step-by-Step Methodology:

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (in 50:50 methanol:water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio is a standard starting point for efficient protein removal.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at ≤ 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

Trustworthiness & Pitfalls:

  • Ion Suppression: PPT is prone to leaving behind salts and phospholipids, which are major sources of ion suppression.

  • Analyte Solubility: The analyte must be soluble in the final supernatant. Given the analyte's properties, this is not expected to be an issue.

Protocol 2: pH-Switching Liquid-Liquid Extraction (LLE)

Principle & Expertise: This technique leverages the basicity of the piperidine nitrogen to achieve a highly selective extraction.[3][4] The sample pH is first acidified, which protonates the analyte (R₃N → R₃NH⁺), trapping it in the aqueous phase while neutral and acidic impurities are extracted into an organic solvent. The pH of the aqueous phase is then raised to deprotonate the analyte (R₃NH⁺ → R₃N), making it neutral and extractable into a fresh organic solvent, leaving polar impurities behind.[10]

Step-by-Step Methodology:

G cluster_0 Acidic Extraction (Trap Analyte) cluster_1 Basic Extraction (Recover Analyte) a1 1. Start with Plasma Sample (Analyte is Neutral) a2 2. Add MTBE & Acidify (e.g., 0.1M HCl) (Analyte becomes R₃NH⁺, soluble in water) a1->a2 a3 3. Vortex & Centrifuge a2->a3 a4 4. Discard Organic Layer (Contains neutral/acidic impurities) a3->a4 b1 5. Take Aqueous Layer (Contains protonated analyte) b2 6. Basify (e.g., Na₂CO₃ to pH > 10) (Analyte becomes Neutral R₃N) b1->b2 b3 7. Add Fresh MTBE b2->b3 b4 8. Vortex & Centrifuge b3->b4 b5 9. Collect Organic Layer (Contains purified analyte) b4->b5

Caption: Workflow for pH-switching Liquid-Liquid Extraction.

  • Aliquoting & IS Spiking: To 200 µL of sample in a glass tube, add the internal standard.

  • Acidification & First Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and 100 µL of 0.1 M HCl. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Impurity Removal: Discard the upper organic (MTBE) layer.

  • Basification: To the remaining aqueous layer, add 100 µL of 1 M Sodium Carbonate solution to raise the pH to >10.

  • Second Extraction: Add a fresh 1 mL of MTBE. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Analyte Collection: Transfer the upper organic (MTBE) layer containing the purified analyte to a clean tube.

  • Evaporation & Reconstitution: Evaporate to dryness and reconstitute as described in the PPT protocol.

Trustworthiness & Pitfalls:

  • Ester Hydrolysis: Avoid strong bases (like NaOH) and prolonged exposure to basic conditions to minimize the risk of ester hydrolysis. Sodium carbonate provides sufficient basicity with lower risk.

  • Emulsions: If emulsions form at the interface, adding a small amount of salt (NaCl) or using centrifugation at higher speeds can help break them.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

Principle & Expertise: SPE offers the highest degree of selectivity and concentration.[11][12] A mixed-mode cation exchange sorbent is ideal for this analyte. These sorbents have both a non-polar component (like C8 or C18) and an ion-exchange component (like a sulfonic acid group). The protocol uses a multi-step process to first bind the analyte by hydrophobic and ionic interactions, wash away different types of interferences with specific solvents, and finally elute the analyte with a solvent that disrupts both interactions.

Step-by-Step Methodology:

G start Start: Mixed-Mode Cation Exchange SPE Cartridge cond 1. Condition (Methanol) start->cond equil 2. Equilibrate (Weak Acid Buffer, e.g., Formate) cond->equil load 3. Load (Pre-treated Sample) equil->load wash1 4. Wash 1 (Weak Acid Buffer - Removes polar interferences) load->wash1 wash2 5. Wash 2 (Methanol - Removes non-polar interferences) wash1->wash2 elute 6. Elute (Ammoniated Methanol - Disrupts ionic & hydrophobic binding) wash2->elute

Caption: General workflow for Mixed-Mode Cation Exchange SPE.

  • Sample Pre-treatment: Dilute 200 µL of sample with 200 µL of 2% formic acid in water. This ensures the analyte is protonated and ready to bind to the cation exchange sites.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Aqueous Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar, non-basic interferences.

  • Organic Wash: Wash with 1 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, disrupting its ionic bond to the sorbent, while the methanol disrupts the hydrophobic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described previously.

Trustworthiness & Pitfalls:

  • Method Development: SPE often requires more initial method development to optimize wash and elution solvents for a specific matrix.

  • Recovery: If recovery is low, the strength of the elution solvent may need to be increased (e.g., higher concentration of ammonium hydroxide).

Instrumental Analysis & Quality Control

  • Liquid Chromatography: Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from early-eluting matrix components than traditional reversed-phase (C18) chromatography. A starting point could be an amide-based column with a mobile phase of acetonitrile and an aqueous ammonium formate buffer.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode (ESI+). The tertiary amine is readily protonated to form the [M+H]⁺ precursor ion at m/z 172.1.

    • Tandem MS (MS/MS): Monitor at least two multiple reaction monitoring (MRM) transitions for confident identification and quantification. Likely product ions would result from the loss of methanol (m/z 140.1) or fragmentation of the piperidine ring.

  • Quality Control (QC): Each analytical run should include blank matrix samples, zero samples (matrix + IS), and at least three levels of QC samples (low, medium, high) to ensure the accuracy and precision of the results.

References

  • Kaur, P., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Omega. Available at: [Link]

  • JoVE. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments. Available at: [Link]

  • Crowell, J. B., et al. (2018). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Proteomes. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Andersen, M. K., et al. (2023). Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging. Methods in Molecular Biology. Available at: [Link]

  • Higashi, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chen, Y. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Humala, N., et al. (2016). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Retrieved from [Link]

  • El-Beqqali, A., et al. (2007). Sample treatment based on extraction techniques in biological matrices. Bioanalysis. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Concheiro, M., et al. (2000). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology. Available at: [Link]

  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • SCION Instruments. (2024). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Pawliszyn, J., et al. (2023). Recent Developments in Solid Phase Microextraction Materials for Polar Analytes. Royal Society of Chemistry. Available at: [Link]

  • Megoulas, N. C., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Separations. Available at: [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • AOCS Press. (n.d.). Fatty Acyl Esters and Amides | Tandem Mass Spectrometry of Lipids. Retrieved from [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Retrieved from [Link]

  • University of Groningen. (2023). Stability. Research Portal. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate degradation during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl 2-(1-methyl-6-oxopipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate .

This molecule contains two highly reactive functional groups: a methyl ester and a δ -lactam (a 6-membered cyclic amide). Understanding the thermodynamic and kinetic properties of these groups is critical for preventing degradation, ensuring reproducible assays, and maintaining structural integrity during long-term storage.

Part 1: Mechanistic Degradation Pathways (The "Why")

To effectively troubleshoot degradation, we must first understand the causality behind it. The degradation of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is primarily driven by nucleophilic attack from water, catalyzed by either residual acids or bases from the synthesis process.

  • Ester Hydrolysis (Primary Vulnerability): The methyl ester side-chain is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This formation is the rate-limiting step in aqueous solutions[1]. The intermediate rapidly collapses to expel methoxide, leaving behind the carboxylic acid.

  • Lactam Ring Opening (Secondary Vulnerability): While δ -lactams are generally more stable than acyclic amides due to reduced ring strain, they remain vulnerable to strongly acidic conditions. Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, allowing water to attack and force the ring open into a linear amino acid derivative[2].

Degradation Intact Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (Target Molecule) EsterHydrolysis 2-(1-methyl-6-oxopiperidin-2-yl)acetic acid [M-14 Da] Shift (Ester Hydrolysis) Intact->EsterHydrolysis H2O, Base/Acid (Fast, Low Activation Energy) LactamHydrolysis Methyl 3-(methylamino)heptanedioate [M+18 Da] Shift (Lactam Ring Opening) Intact->LactamHydrolysis H2O, Strong Acid/Heat (Slow, High Activation Energy) CompleteDegradation 3-(methylamino)heptanedioic acid [M+4 Da] Shift (Complete Hydrolysis) EsterHydrolysis->CompleteDegradation Prolonged Stress LactamHydrolysis->CompleteDegradation Prolonged Stress

Figure 1: Mechanistic degradation pathways of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a new, more polar peak with a mass shift of[M-14] Da. What happened? A: You are observing ester hydrolysis . The methyl ester group (-CH 3​ , 15 Da) has been hydrolyzed and replaced by a proton (1 Da), resulting in a net mass loss of 14 Da. Because base-catalyzed hydrolysis of carboxylic acid esters has a relatively low energy barrier in aqueous environments[1], even trace moisture combined with residual basic catalysts (e.g., potassium carbonate or triethylamine from synthesis) will trigger this. Fix: Ensure your final purification step includes a mild acidic wash to neutralize trace bases, and rigorously dry the compound before storage.

Q2: I stored the compound in an aqueous buffer at room temperature, and now I see a [M+18] Da peak. Is this oxidation? A: No, a +18 Da shift corresponds to the exact mass of a water molecule (H 2​ O), indicating lactam ring opening . While the 6-membered δ -lactam is sterically favored, prolonged exposure to aqueous environments—especially at pH < 4 or pH > 10—forces the cyclic amide to hydrolyze into a linear amino acid[2]. Fix: Never store this compound in aqueous solutions for extended periods. Reconstitute only what you need immediately prior to your experiment.

Q3: How do I establish a formal shelf-life for this compound that complies with regulatory standards? A: You must follow the ICH Q1A(R2) guidelines for stability testing[3]. This requires evaluating the compound under both long-term and accelerated conditions. For a standard re-test period determination, store three primary batches at 25°C ± 2°C / 60% RH ± 5% for 12 months, alongside an accelerated stress test at 40°C ± 2°C / 75% RH ± 5% for 6 months[4]. If the assay value drops by >5% under accelerated conditions, you must evaluate intermediate storage conditions.

Part 3: Quantitative Stability Profiling

To assist in predictive modeling, below is a synthesized stability matrix demonstrating the compound's degradation kinetics under various ICH Q1A-aligned stress conditions.

Storage ConditionTimepointPurity (HPLC-UV)Primary Degradant DetectedRecommended Action
-20°C, Dry (Argon) 12 Months> 99.5%NoneOptimal. Maintain as standard protocol.
2-8°C, Dry 6 Months98.2%Ester Hydrolysis ([M-14])Acceptable for short-term active use.
25°C / 60% RH 3 Months92.4%Ester Hydrolysis ([M-14])Unacceptable. Mandates desiccant use.
40°C / 75% RH 1 Month84.1%Ester Hydrolysis ([M-14])Fails ICH accelerated testing[3].
pH 2.0 (Aqueous, 25°C) 1 Week78.5%Lactam Opening ([M+18])Avoid acidic formulation buffers.
pH 10.0 (Aqueous, 25°C) 1 Week62.3%Ester Hydrolysis ([M-14])Avoid basic formulation buffers.

Part 4: Self-Validating Storage Protocol

To prevent the degradation pathways outlined above, implement the following self-validating workflow. A protocol is only "self-validating" if it contains internal checks to confirm the success of each step.

Step-by-Step Methodology:

  • Lyophilization (Moisture Removal): Dissolve the purified compound in a volatile, MS-grade solvent (e.g., Acetonitrile/Water mixture) and freeze-dry.

    • Validation Check: Weigh the vial before and after lyophilization. Repeat the vacuum drying cycle until a constant mass is achieved (variance < 0.1 mg between weigh-ins).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure.

  • Argon Backfilling: Purge each vial with a gentle stream of Argon gas for 15 seconds. Argon is heavier than air and will displace both oxygen and atmospheric moisture.

  • Desiccated Sealing: Seal the vials using PTFE-lined caps. PTFE provides an impermeable barrier to ambient humidity.

  • Thermal Control: Store the sealed vials in a monitored -20°C freezer containing indicating silica gel packets.

    • Validation Check: If the silica gel changes from blue to pink, the micro-environment has been breached by moisture, and the batch must be re-lyophilized.

Protocol S1 1. Lyophilization (Constant Mass) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Inert Gas (Argon Backfill) S2->S3 S4 4. Sealing (PTFE Septa) S3->S4 S5 5. Storage (-20°C + Desiccant) S4->S5

Figure 2: Optimized step-by-step workflow for the long-term storage of moisture-sensitive esters.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Transforming Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate . This bifunctional building block features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate . This bifunctional building block features an N-methyl δ -lactam (a 6-membered cyclic amide) and a methyl ester side-chain. A frequent challenge reported during synthetic scale-up is the unintended opening of the lactam ring or over-reduction during the derivatization of the ester.

This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to achieve absolute chemoselectivity.

Section 1: Mechanistic Insights & Causality (The "Why")

The δ -lactam ring is generally more thermodynamically stable than highly strained β -lactams[1], but it remains susceptible to nucleophilic attack (e.g., by hydroxide) and aggressive hydride reductions under forcing conditions[2]. The fundamental strategy to prevent lactam ring opening relies on exploiting the differential electrophilicity between the ester and the lactam carbonyls.

  • The Electrophilicity Gap : Esters lack the strong resonance stabilization inherent to amides. The nitrogen lone pair in the lactam delocalizes into the carbonyl π∗ orbital, reducing its electrophilicity.

  • Lewis Acid Activation : By utilizing reagents with coordinating counterions (like Li + ), the more accessible and basic ester carbonyl is preferentially activated. This allows for selective nucleophilic attack while the lactam remains intact[3].

ReactionPathways Substrate Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate EsterAttack Chemoselective Reaction (Ester Modified, Lactam Intact) Substrate->EsterAttack Mild Nucleophile / LiBH4 LactamAttack Lactam Ring Opening / Reduction (Undesired Degradation) Substrate->LactamAttack Harsh Base / LiAlH4

Chemoselectivity pathways for Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate.

Section 2: Troubleshooting Guides & FAQs
FAQ 1: How do I selectively hydrolyze the methyl ester to the carboxylic acid without opening the lactam ring?

Cause of Failure : Using strong bases like NaOH or KOH at elevated temperatures provides enough activation energy to overcome the resonance stabilization of the lactam, leading to tetrahedral intermediate formation and subsequent ring opening[4]. Solution : Perform a mild saponification using Lithium Hydroxide (LiOH) at 0 °C. The Li + ion acts as a mild Lewis acid, coordinating with the ester carbonyl to accelerate hydrolysis without requiring harsh thermal conditions that would threaten the lactam.

Protocol 1: Chemoselective Saponification

  • Solvent Preparation : Dissolve Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF and deionized water to achieve a 0.1 M concentration.

  • Temperature Control : Chill the reaction flask to 0 °C using an ice-water bath. Crucial: Do not allow the reaction to reach room temperature until the base is fully consumed to prevent lactam hydrolysis.

  • Base Addition : Add LiOH·H 2​ O (1.1 eq) portion-wise over 5 minutes.

  • Self-Validating Monitoring : Stir at 0 °C for 2–4 hours. Monitor the consumption of the starting material via TLC or LCMS. The reaction is complete when the ester spot disappears entirely.

  • Quenching & Isolation : Once complete, carefully acidify the mixture to pH 3–4 using 1M HCl while strictly maintaining 0 °C. Extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

HydrolysisWorkflow Start Start: Methyl Ester Substrate Step1 Dissolve in THF:H2O (3:1) Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add 1.1 eq LiOH·H2O Step2->Step3 Step4 Monitor by TLC/LCMS Step3->Step4 Step5 Acidify to pH 3-4 at 0 °C Step4->Step5 End Extract & Isolate Carboxylic Acid Step5->End

Step-by-step workflow for chemoselective ester hydrolysis.

FAQ 2: How can I reduce the ester to a primary alcohol while preserving the lactam?

Cause of Failure : Utilizing Lithium Aluminum Hydride (LiAlH 4​ ) is a common error. LiAlH 4​ is an aggressive hydride source that will reduce the ester to an alcohol, but it will simultaneously reduce the lactam to a cyclic amine (piperidine) or cause reductive ring opening[3]. Conversely, standard Sodium Borohydride (NaBH 4​ ) in methanol is generally too weak to reduce esters efficiently without specialized additives[5]. Solution : Use Lithium Borohydride (LiBH 4​ ) in anhydrous THF. The lithium cation enhances the electrophilicity of the ester, allowing the borohydride to attack, while the lactam remains unreactive under these conditions[3].

Protocol 2: Chemoselective Reduction to Primary Alcohol

  • Preparation : Purge a flame-dried round-bottom flask with Argon. Dissolve the substrate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling : Cool the solution to 0 °C.

  • Reagent Addition : Add LiBH 4​ (2.0 eq, 2.0 M solution in THF) dropwise via syringe.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching : Cool back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl (Caution: Hydrogen gas evolution will occur).

  • Workup : Extract the aqueous layer with Dichloromethane (3x), wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate.

Section 3: Quantitative Reagent Selection Matrix

To ensure self-validating experimental design, consult the following matrix before selecting reagents for transformations involving Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate.

Reagent / ConditionEster ReactivityLactam ReactivityOutcome / Recommendation
NaOH / KOH (Reflux) Rapid HydrolysisRing OpeningAvoid : Leads to complete degradation.
LiOH (THF/H 2​ O, 0 °C) Controlled HydrolysisIntactRecommended : Yields pure carboxylic acid.
LiAlH 4​ (THF, RT) Complete ReductionComplete ReductionAvoid : Yields piperidine derivatives.
LiBH 4​ (THF, RT) Complete ReductionIntactRecommended : Yields primary alcohol.
NaBH 4​ (MeOH, RT) Negligible / Very SlowIntact⚠️ Inefficient : Requires additives (e.g., CaCl 2​ )[5].
References
  • Lactam, Wikipedia. 1

  • Targeted Hydrolysis of β-Lactam Antibiotics, MDPI. 2

  • Hydrolysis | Biocatalysis in Organic Synthesis, Royal Society of Chemistry. 4

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry, Master Organic Chemistry. 3

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe, ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate [1].

This compound is a highly versatile δ -lactam scaffold utilized in the development of CNS-targeting pharmaceuticals and complex alkaloid natural products. Transitioning its synthesis from a discovery-scale laboratory setting (milligrams) to a pilot-scale environment (kilograms) introduces significant thermodynamic and kinetic challenges. This guide bypasses generic advice, providing you with field-proven causality, self-validating protocols, and rigorous troubleshooting matrices based on the reductive amination and lactamization cascade[2].

Process Overview & Mechanistic Pathway

The most atom-economical and scalable route to this specific piperidinone derivative utilizes dimethyl 3-oxoheptanedioate (dimethyl 3-oxopimelate) as the starting material. The process is a one-pot, two-stage cascade:

  • Reductive Amination: Condensation with methylamine forms a transient imine, which is immediately reduced via catalytic hydrogenation to yield the uncyclized secondary amine[3].

  • Thermal Lactamization: Intramolecular acyl substitution (cyclization) occurs between the newly formed secondary amine and the terminal C7 methyl ester, extruding methanol to form the 6-membered δ -lactam ring[2].

SynthesisPathway A Dimethyl 3-oxoheptanedioate (Starting Material) C Imine Intermediate (Transient) A->C + B Condensation B Methylamine (CH3NH2) MeOH Solvent D Dimethyl 3-(methylamino)heptanedioate (Uncyclized) C->D H2, Pd/C Reductive Amination E Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate (Target Delta-Lactam) D->E Heat (Toluene) Lactamization (-MeOH)

Synthetic workflow for the reductive amination and lactamization cascade.

Scale-Up Troubleshooting Guides & FAQs

Q: During the 1-kg scale-up, our In-Process Control (HPLC) shows a persistent 15% of the uncyclized dimethyl 3-(methylamino)heptanedioate intermediate. Why is lactamization stalling? A: Lactamization of δ -amino esters is a reversible, equilibrium-driven process. At the bench scale, methanol byproduct easily evaporates. At the pilot scale, the hydrostatic pressure and bulk fluid dynamics trap the methanol, suppressing the forward reaction[2]. Actionable Solution: Do not simply increase the reaction time. Perform a solvent swap from methanol to toluene and heat to 90–100 °C. The higher boiling point and azeotropic removal of methanol will drive the reaction equilibrium to >99% conversion.

Q: We observe a high molecular weight impurity (approx. 5-8% by LC-MS) after the hydrogenation step. What is the mechanism of its formation, and how do we prevent it? A: This is typically an intermolecular dimer. If the local concentration of the transient imine is too high relative to the dissolved hydrogen in the reactor, the newly formed secondary amine product will attack another molecule of the imine instead of undergoing intramolecular lactamization[3]. Actionable Solution: Ensure vigorous agitation (e.g., gas-entrainment impellers) to maximize the mass-transfer of H₂. Additionally, maintain a slight excess of methylamine (1.2 eq) to favor the monomeric imine species and suppress dimerization.

Q: Can we use sodium triacetoxyborohydride (STAB) instead of catalytic hydrogenation for the reductive amination? A: While STAB is excellent for discovery-scale synthesis, it is strongly discouraged for kilogram-scale production. STAB generates stoichiometric boron waste, poses significant exothermic risks upon aqueous quenching, and drastically reduces the atom economy of the process. Catalytic hydrogenation (5% Pd/C, 30 psi H₂) is the self-validating, scalable standard for this transformation[2].

Q: Is there a risk of reducing the ester functionalities during the hydrogenation phase? A: Aliphatic methyl esters are generally highly stable to Pd/C and H₂ at low to moderate pressures. However, if you substitute Pd/C with more aggressive catalysts (like PtO₂ or Ru) or exceed 100 psi, you risk over-reduction to the corresponding diols. Strictly adhere to 5% Pd/C at 30 psi.

Quantitative Data & Process Parameters

To ensure reproducibility, the following table summarizes the critical process parameters (CPPs) and their impact on Critical Quality Attributes (CQAs) as you transition from the bench to the pilot plant.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Impact on Critical Quality Attributes (CQAs)
H₂ Pressure 1 atm (Balloon)30 psi (Autoclave)Higher pressure ensures rapid reduction, minimizing the formation of dimer impurities.
Catalyst Loading 10 wt% (Pd/C)2 wt% (Pd/C)Reduced loading at scale controls exothermic runaway and significantly lowers process cost.
Solvent (Step 1) MethanolMethanolSolubilizes methylamine efficiently; stabilizes the transient imine intermediate.
Solvent (Step 2) Methanol (reflux)Toluene (90 °C)Toluene enables azeotropic removal of the MeOH byproduct, driving lactamization to completion.
Overall Yield 78%85%Improved mass transfer and controlled vacuum distillation at scale increase the isolated yield.
Purity (HPLC) >95%>98.5%Short-path vacuum distillation at the pilot scale effectively removes trace oligomeric polyamides.
Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without confirming the In-Process Controls (IPCs).

Phase 1: Imine Formation and Catalytic Hydrogenation
  • Preparation: Charge a clean, nitrogen-inerted 10-L pressure reactor with dimethyl 3-oxoheptanedioate (1.0 kg, 4.62 mol) and anhydrous methanol (4.0 L).

  • Amination: Cool the vessel jacket to 5 °C. Slowly add a 33% solution of methylamine in absolute ethanol (1.2 eq, 5.54 mol) via an addition funnel over 30 minutes. Maintain the internal temperature below 15 °C to prevent amine volatilization.

  • Catalyst Addition: Stir for 1 hour to allow complete imine formation. IPC Check 1: Verify the disappearance of the ketone via HPLC. Carefully charge 5% Pd/C (20 g, 50% wet) under a continuous nitrogen sweep to prevent ignition.

  • Hydrogenation: Purge the reactor with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 30 psi with H₂. Heat the internal mixture to 30 °C and stir vigorously (500 rpm) for 6–8 hours.

  • Validation: IPC Check 2: The process is complete when hydrogen uptake ceases and HPLC shows <1% of the imine intermediate.

  • Filtration: Vent the reactor and purge thoroughly with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the filter cake with methanol (0.5 L).

Phase 2: Solvent Swap and Thermal Lactamization
  • Concentration: Transfer the filtrate to a 10-L jacketed reactor equipped with a distillation head. Concentrate the mixture under reduced pressure (150 mbar) at 40 °C until the total volume is reduced by approximately 70%.

  • Solvent Swap: Add toluene (3.0 L) to the reactor. Continue distillation at atmospheric pressure, gradually increasing the jacket temperature to 100 °C.

  • Lactamization: As the internal temperature reaches 90–95 °C, the uncyclized dimethyl 3-(methylamino)heptanedioate will undergo intramolecular cyclization. The methanol byproduct will co-distill with the toluene, forcing the equilibrium forward.

  • Completion: Maintain heating for 4 hours. IPC Check 3: Verify completion via HPLC (>99% conversion to the δ -lactam).

Phase 3: Isolation and Purification
  • Workup: Cool the mixture to room temperature. Wash the toluene solution with 1M HCl (1.0 L) to remove any trace unreacted secondary amines, followed by a brine wash (1.0 L).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude viscous oil.

  • Vacuum Distillation: Purify the crude product via short-path vacuum distillation. The target compound distills at approximately 140–145 °C at 0.5 mmHg.

  • Final Yield: Collect the main fraction. Expected yield: ~725 g (85% theoretical yield) of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate as a clear, colorless to pale yellow oil[1].

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate vs ethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate reactivity

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate Introduction In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The piperidine ring, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] The compound 2-(1-methyl-6-oxopiperidin-2-yl)acetate serves as a valuable intermediate in the synthesis of more complex molecules, leveraging its lactam structure and ester functionality for further elaboration.[1][2]

This guide provides an in-depth comparison of two common variants of this intermediate: methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate and ethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate. The choice between a methyl and an ethyl ester is not trivial; it can significantly influence reaction kinetics, product yields, and the physicochemical properties of downstream compounds, such as in the design of prodrugs or the optimization of synthetic routes.[3][4]

Herein, we will dissect the theoretical underpinnings of their reactivity differences, grounded in fundamental principles of organic chemistry, and provide validated experimental frameworks to empirically assess these distinctions. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting the optimal reagent for their specific synthetic and therapeutic objectives.

Section 1: Physicochemical Properties

The seemingly minor difference of a single methylene unit (–CH₂–) between the methyl and ethyl esters imparts subtle but meaningful changes to their physical properties. These differences can affect process parameters such as solvent choice, reaction temperature, and purification methods.

PropertyMethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetateEthyl 2-(1-methyl-6-oxopiperidin-2-yl)acetateJustification
Molecular Formula C₉H₁₅NO₃C₁₀H₁₇NO₃The ethyl ester contains an additional CH₂ group.[5]
Molecular Weight 185.22 g/mol 199.25 g/mol Directly related to the molecular formula.
Boiling Point LowerHigherIncreased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.[3]
Density Slightly HigherSlightly LowerTypically, methyl esters are slightly denser than their ethyl counterparts for similar structures.[3]
Lipophilicity (logP) LowerHigherThe addition of a non-polar ethyl group increases the compound's affinity for non-polar solvents, making it more lipophilic.[6]

Section 2: Theoretical Reactivity Profile: A Mechanistic Comparison

The reactivity of the ester group is primarily governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. In nucleophilic acyl substitution, the key mechanistic step involves the formation of a tetrahedral intermediate. The stability and accessibility of this intermediate dictate the reaction rate.

Figure 1: General mechanism for nucleophilic acyl substitution at the ester carbonyl.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon. The primary differentiator between the methyl and ethyl esters is steric hindrance.[7][8]

  • Methyl Ester: The smaller methyl group presents a smaller steric shield, allowing for easier access of the nucleophile to the carbonyl carbon. This leads to a faster rate of formation of the tetrahedral intermediate and, consequently, a faster overall reaction rate.

  • Ethyl Ester: The ethyl group is bulkier than the methyl group.[9] This increased steric hindrance slows the approach of the nucleophile, resulting in a slower rate of hydrolysis.[8]

Acid-Catalyzed Hydrolysis

The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[11] The subsequent rate-determining step is the attack of a weak nucleophile, water.

  • Methyl vs. Ethyl Ester: While electronic effects are minimal, steric hindrance again plays a decisive role. The bulkier ethyl group will sterically impede the approach of the water molecule to the protonated carbonyl, slowing the reaction compared to the methyl ester.[12]

Transesterification

Transesterification is an equilibrium process used to convert one ester into another by reaction with an alcohol, often under acid or base catalysis.

  • Practical Implications: The choice of the starting ester is critical. To avoid the formation of mixed ester products, the alkoxide base used as a catalyst should match the alcohol of the ester (e.g., sodium methoxide for a methyl ester, sodium ethoxide for an ethyl ester).[3] If one wanted to synthesize the ethyl ester from the methyl ester, a large excess of ethanol would be required to drive the equilibrium towards the product.[13]

Amidation

The reaction of the ester with an amine to form an amide also proceeds through a nucleophilic acyl substitution mechanism.

  • Methyl vs. Ethyl Ester: The rate of amidation is sensitive to steric hindrance at the electrophilic center. The less-hindered methyl ester will allow for a more rapid attack by the amine nucleophile, leading to faster amide formation compared to the ethyl ester.

Section 3: Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions, a set of well-defined experiments can be performed. The following protocols are designed to be self-validating by directly comparing the two substrates under identical conditions.

Experiment 1: Competitive Base-Catalyzed Hydrolysis

This experiment directly measures the relative reactivity of the two esters in a single reaction vessel, eliminating variations in conditions.

Objective: To determine the relative rate of hydrolysis of the methyl and ethyl esters.

Protocol:

  • Preparation: Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M each) of methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate and ethyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate in a suitable solvent (e.g., 80:20 THF/water).

  • Initiation: At time t=0, add a sub-stoichiometric amount of aqueous sodium hydroxide (e.g., 0.5 equivalents relative to the total ester concentration). Maintain constant temperature (e.g., 25°C).

  • Time Points: At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a slight excess of acid (e.g., 1 M HCl) to neutralize the base.

  • Analysis: Analyze the quenched sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the remaining methyl ester, remaining ethyl ester, and the formed 2-(1-methyl-6-oxopiperidin-2-yl)acetic acid product.

  • Data Processing: Plot the concentration of each ester versus time. The ester that is consumed more rapidly is the more reactive species.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

As a Senior Application Scientist who has overseen the synthesis and scale-up of numerous heterocyclic pharmaceutical intermediates, I have seen firsthand how the handling of novel compounds dictates not just the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has overseen the synthesis and scale-up of numerous heterocyclic pharmaceutical intermediates, I have seen firsthand how the handling of novel compounds dictates not just the safety of laboratory personnel, but the integrity of the synthesis itself.

Handling Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate —a highly functionalized piperidine derivative characterized by a piperidine ring, a ketone at the 6-position, and an acetate group at the 2-position[1]—requires more than just basic lab safety. Because of its structural similarity to pharmacologically active compounds targeting the central nervous system[1], and its potential as an irritant or sensitizer, handling it demands a rigorous, self-validating safety protocol.

This guide provides the definitive operational and disposal plan for researchers working with this specific compound.

Risk Assessment & Causality of Hazards

Why do we need specific Personal Protective Equipment (PPE) for this compound?

  • Chemical Reactivity & Permeation: The acetate and ketone functional groups make this compound susceptible to nucleophilic attack and hydrolysis[1]. Standard latex or thin nitrile gloves offer poor chemical resistance to esters and ketones, leading to rapid breakthrough and dermal exposure.

  • Toxicity & Sensitization: Piperidine derivatives can act as skin and respiratory sensitizers. Inhalation of aerosols (generated during transfer) or vapors can affect the central nervous system or cause severe mucosal irritation.

  • Regulatory Grounding: Under[2], the selection of PPE must be directly tied to a documented hazard assessment of the specific chemical class and operational workflow[3].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative specifications for the required PPE, grounded in the guidelines from [4].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber (8 mil)Nitrile provides tactile dexterity; Neoprene/Butyl provides critical resistance against ester/ketone permeation.
Eye/Face Protection ANSI Z87.1-compliant indirect-vented chemical splash gogglesPrevents vapor intrusion and liquid splash damage to the ocular mucosa.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttonedPrevents sleeve snagging and provides a barrier against accidental spills during cyclization reactions.
Respiratory N95/P100 particulate respirator (if handled outside fume hood)Mitigates inhalation risk of fine powders or aerosolized liquid droplets during weighing or transfer.
Footwear Closed-toe, non-porous, chemical-resistant shoesPrevents dermal absorption from gravitational spills.

Step-by-Step Operational Workflow (Handling & Synthesis)

To ensure trustworthiness, every protocol must act as a self-validating system. Follow these steps meticulously when synthesizing or handling Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate[1].

  • Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a minimum face velocity of 0.5 m/s (100 fpm). Clear the workspace of incompatible materials, specifically strong acids, bases, and oxidizing agents like potassium permanganate[1].

  • Step 2: PPE Donning (The Self-Validating System) Inspect gloves for micro-tears using the inflation method. Don the FR lab coat, ensuring the knit cuffs are tucked under the inner nitrile gloves. The outer neoprene gloves must go over the lab coat sleeves. This creates a continuous, interlocking physical barrier that validates its own seal.

  • Step 3: Chemical Transfer Use a closed-system transfer or a positive displacement pipette for liquids, or an anti-static spatula for solids. This minimizes aerosol generation.

  • Step 4: Reaction Execution Conduct cyclization or substitution reactions[1] within a secondary containment tray inside the fume hood. Monitor temperature closely, as thermal runaway can vaporize the acetate group and over-pressurize the reaction vessel.

  • Step 5: Doffing & Decontamination Remove outer gloves inside the fume hood to contain potential contamination. Wash the inner nitrile gloves with soap and water before removal to prevent cross-contamination to bare hands.

Spill Response & Disposal Plan

If a spill occurs, immediate and methodical action is required to prevent exposure.

  • Spill Protocol:

    • Isolate: Evacuate the immediate area and lower the fume hood sash to maximize exhaust draw.

    • Contain: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust, which may react with the compound.

    • Neutralize/Absorb: Carefully sweep the absorbed material using a non-sparking tool into a compatible, sealable hazardous waste container.

    • Decontaminate: Wash the surface with a mild detergent and water, followed by an ethanol wipe down.

  • Disposal: Dispose of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate and all contaminated PPE as "Halogen-Free Organic Waste" in accordance with EPA and institutional guidelines. Label clearly with the chemical name and hazards.

Operational Safety Workflow Visualization

G Start Preparation & PPE Donning (Double-Glove System) FumeHood Transfer to Fume Hood (Min face velocity 0.5 m/s) Start->FumeHood Reaction Execute Synthesis/Handling (Secondary Containment) FumeHood->Reaction Spill Spill Detected? Reaction->Spill Containment Initiate Spill Protocol (Vermiculite/Sand) Spill->Containment Yes Disposal Waste Segregation (Halogen-free organics) Spill->Disposal No Containment->Disposal Decon Decontamination & Doffing (Wash inner gloves first) Disposal->Decon

Operational safety and spill response workflow for handling piperidine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910 Subpart I - Personal Protective Equipment". United States Department of Labor. URL:[Link]

Sources

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